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  • Product: 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-
  • CAS: 223646-11-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of 2H-Pyrrolo[2,3-b]pyridin-2-one Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the in vitro mechanisms of action for derivatives of the 2H-pyrrolo[2,3-b]pyridin-2-one (also know...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro mechanisms of action for derivatives of the 2H-pyrrolo[2,3-b]pyridin-2-one (also known as 7-azaindolin-2-one) scaffold. While the specific compound 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is not extensively documented in publicly available literature, the core 7-azaindole and 7-azaindolin-2-one structures are recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] This guide will, therefore, focus on the well-established biological activities of this class of compounds, providing a foundational understanding of their potential therapeutic applications.

The 7-azaindole framework, a bioisostere of both indole and purine systems, is a versatile starting point for designing molecules that interact with biological targets recognizing these natural structures.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with various enzymes, particularly protein kinases.[2]

Primary Mechanism of Action: Kinase Inhibition

The most prominent in vitro mechanism of action for 7-azaindole and 7-azaindolin-2-one derivatives is the inhibition of protein kinases.[1][3] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole scaffold is structurally similar to the adenine fragment of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[1] This interaction with the kinase hinge region is a key feature of many potent inhibitors.[1][2]

Derivatives of this scaffold have been shown to inhibit a wide range of kinases, including:

  • BRAF and c-RAF-1: Vemurafenib, an FDA-approved cancer drug, contains a 7-azaindole core and is a potent inhibitor of BRAF.[1]

  • Fibroblast Growth Factor Receptor (FGFR): Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[1][4][5]

  • Phosphoinositide 3-Kinase (PI3K): Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, a key target in cancer therapy.[6]

  • Glycogen Synthase Kinase-3β (GSK3β): Azaindolin-2-one derivatives have been identified as inhibitors of GSK3β, with potential applications in neurodegenerative diseases like Alzheimer's.[7][8]

  • c-Met and ALK: 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as inhibitors of the c-Met receptor tyrosine kinase.[9][10]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as highly selective ATM inhibitors, which are promising antitumor targets.[11]

  • Bruton's Tyrosine Kinase (BTK): A series of pyrrolo[2,3-b]pyridine-based compounds have been designed as potent BTK inhibitors.[12]

  • Janus Kinase 3 (JAK3): 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as immunomodulators targeting JAK3.[13]

The following diagram illustrates the general mechanism of competitive kinase inhibition by a 7-azaindole derivative.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Competitive Inhibition cluster_2 Downstream Effects Kinase Kinase ATP_Site ATP Binding Site Hinge Hinge Region Phosphorylation Substrate Phosphorylation ATP ATP ATP->Hinge Binds Azaindole 7-Azaindole Derivative Azaindole->Hinge H-bonds Azaindole->Phosphorylation Inhibits Signaling Cell Signaling Cascade Phosphorylation->Signaling Blocked Proliferation Cell Proliferation/ Survival Signaling->Proliferation Blocked

Caption: General mechanism of kinase inhibition by 7-azaindole derivatives.

Other Potential In Vitro Mechanisms of Action

Beyond kinase inhibition, derivatives of the 7-azaindolin-2-one scaffold have demonstrated other biological activities in vitro.

  • Anti-inflammatory Activity: Some 7-aza-2-oxindole derivatives have been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[14]

  • Antitumor and Cytotoxic Activity: Several studies have reported the broad-spectrum antitumor potency of 5-bromo-7-azaindolin-2-one derivatives against various cancer cell lines.[15][16][17] The cytotoxic effects of some N-substituted 7-azaindoles have also been evaluated.[18] In some cases, the antiproliferative activity may be due to mechanisms other than kinase inhibition, such as intercalation into DNA.[19][20]

  • Dual Inhibition of GSK3β and Tau Aggregation: Certain azaindolin-2-one compounds have shown potential as dual inhibitors of both GSK3β and tau protein aggregation, a key pathological feature of Alzheimer's disease.[7]

In Vitro Experimental Workflows

To elucidate the mechanism of action of a novel 2H-pyrrolo[2,3-b]pyridin-2-one derivative, a series of in vitro assays are essential.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate peptide, and ATP solution.

  • Compound Dilution: Serially dilute the test compound to various concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature for a set period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G A Prepare Reagents (Kinase, Substrate, ATP) C Add Kinase, Substrate, & Compound to Plate A->C B Serially Dilute Test Compound B->C D Initiate Reaction with ATP C->D E Incubate D->E F Measure Phosphorylation E->F G Calculate IC50 F->G

Caption: Workflow for a typical in vitro kinase activity assay.

This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.[18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

G A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for an MTT-based cellular proliferation assay.

This assay confirms whether the compound inhibits the phosphorylation of a specific target kinase within a cellular context.

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on target phosphorylation.

Quantitative Data Summary

The following table summarizes the in vitro activity of various 7-azaindole and 7-azaindolin-2-one derivatives as reported in the literature.

Compound ClassTarget KinaseIC50 (nM)Cell LineAssay TypeReference
7-AzaindoleBRAFV600E13-Enzymatic[1]
7-Azaindolec-RAF-148-Enzymatic[1]
7-AzaindoleFGFR11,900-Enzymatic[1]
1H-pyrrolo[2,3-b]pyridineFGFR17-Enzymatic[4][5]
1H-pyrrolo[2,3-b]pyridineFGFR29-Enzymatic[4][5]
1H-pyrrolo[2,3-b]pyridineFGFR325-Enzymatic[4][5]
7-AzaindolePI3Kγ0.5-Enzymatic[6]
Azaindolin-2-oneGSK3β1,700-Enzymatic[7]
Pyrrolo[2,3-b]pyridineGSK-3β0.22-Enzymatic[8]
1H-pyrrolo[2,3-b]pyridinec-Met22.8-Enzymatic[9]
Pyrrolo[2,3-b]pyridineFlt-31.16-Enzymatic[10]
Pyrrolo[2,3-b]pyridinec-Met1.92-Enzymatic[10]
Pyrrolo[2,3-b]pyridineBTK6.0-Enzymatic[12]
5-Bromo-7-azaindolin-2-one-2,357-3,012HepG2, A549, Skov-3Cytotoxicity (MTT)[15]

References

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • Drugs and materials based on 7-aza indole cores - ResearchGate. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - MDPI. [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - MDPI. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. [Link]

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed. [Link]

  • 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA | Request PDF - ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. [Link]

  • Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety - PubMed. [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. [Link]

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Exploratory

Crystal Structure Analysis of 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: A Technical Guide for Structure-Based Drug Design

Executive Summary The compound 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 223646-11-5), commonly referred to as 5-ethyl-7-azaoxindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. By...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 223646-11-5), commonly referred to as 5-ethyl-7-azaoxindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. By substituting a carbon atom with a nitrogen at the 7-position of the oxindole core, the molecule gains a potent hydrogen bond acceptor. This electronic alteration profoundly impacts both its solid-state crystallographic packing and its binding affinity in biological targets. This whitepaper provides an in-depth analysis of its crystal structure, intermolecular interactions, and its critical role in Structure-Based Drug Design (SBDD), particularly in the development of kinase and protein-protein interaction inhibitors.

Molecular Geometry & Electronic Properties

The structural integrity of 5-ethyl-7-azaoxindole is defined by its fused bicyclic system. The introduction of the pyridine nitrogen (N7) withdraws electron density from the aromatic ring, which in turn increases the acidity of the pyrrole nitrogen (N1-H). This makes the N1-H a superior hydrogen bond donor compared to standard oxindoles.

Bond Lengths and Planarity

Crystallographic data of 7-azaoxindole derivatives reveal that the bicyclic core is highly planar[1]. The C-N bond lengths exhibit partial double-bond character due to resonance delocalization. Specifically, the N1-C2 bond typically measures around 1.39 Å, while the N7-C8 bond in the pyridine ring is shorter, averaging 1.32 Å[1]. The carbonyl group (C2=O) maintains a bond length of approximately 1.22 Å, characteristic of an amide system.

Conformational Dynamics of the 5-Ethyl Group

The 5-ethyl substituent introduces an sp3 -hybridized steric vector. In the crystal lattice, the ethyl group adopts a conformation that minimizes steric clash with the adjacent C4 and C6 protons. It typically lies slightly twisted relative to the planar azaoxindole core. This conformational flexibility is not merely a crystallographic artifact; it is a critical feature for induced-fit binding in hydrophobic protein pockets during drug-target interactions.

Intermolecular Interactions & Crystal Packing

The macroscopic crystal lattice of 5-ethyl-7-azaoxindole is governed by highly directional non-covalent interactions.

  • Hydrogen Bonding Networks: The molecule acts as both a hydrogen bond donor (N1-H) and a dual acceptor (C2=O and N7). In the solid state, this typically results in the formation of robust centrosymmetric dimers via N1−H⋯O=C interactions. The presence of the N7 atom can also lead to extended polymeric ribbons, depending on the solvent of crystallization.

  • π−π Stacking: The planar nature of the 7-azaoxindole core facilitates strong face-to-face π−π stacking interactions. The interplanar distance between stacked molecules generally ranges from 3.3 to 3.5 Å, providing significant lattice stabilization energy.

Application in Structure-Based Drug Design (SBDD)

The crystallographic features of 7-azaoxindoles translate directly into their pharmacological efficacy.

p53-MDM2 Inhibition

In the design of p53-MDM2 protein-protein interaction inhibitors, the 7-azaoxindole core serves as a critical anchor. High-resolution co-crystal structures demonstrate that the 7-azaoxindole moiety is buried deep into the narrow Trp23 pocket of MDM2[2]. The N1-H moiety forms a highly conserved, indispensable hydrogen bond with the backbone carbonyl of the MDM2 protein, significantly enhancing binding affinity[2]. The 5-ethyl group projects into adjacent sub-pockets, optimizing the lipophilic contact area.

Kinase Inhibition (PI3K/Akt/mTOR Pathway)

7-azaoxindoles are potent, ATP-competitive kinase inhibitors[3]. The core acts as an adenine mimetic. The N1-H donates a hydrogen bond to the kinase hinge region, while the N7 lone pair acts as a highly effective acceptor. This dual-point binding motif is a hallmark of highly selective PI3K inhibitors, driving the suppression of the PI3K/Akt/mTOR survival pathway in oncology models[3].

G RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K Target (Hinge Region) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Inhibitor 5-Ethyl-7-Azaoxindole (ATP Competitor) Inhibitor->PI3K Hydrogen Bonding AKT Akt Phosphorylation PIP3->AKT mTOR mTOR Signaling AKT->mTOR Survival Cancer Cell Survival mTOR->Survival

Inhibition of the PI3K/Akt/mTOR survival pathway by 7-azaoxindole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the causality behind each procedural step required to analyze the crystal structure of 5-ethyl-7-azaoxindole.

Protocol 1: Single-Crystal Growth via Slow Evaporation
  • Solvent Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Toluene in a 1:1 (v/v) ratio.

    • Causality: DCM provides the necessary dielectric constant for initial dissolution. Toluene, acting as the anti-solvent with a lower vapor pressure, facilitates controlled supersaturation and drives π−π stacking nucleation as the DCM evaporates.

  • Dissolution: Dissolve 10 mg of the compound in 2 mL of the solvent mixture within a 5 mL borosilicate vial. Sonicate for 5 minutes.

  • Controlled Evaporation: Seal the vial with a septum and puncture it with a single 22-gauge needle.

    • Causality: Restricting the evaporation rate prevents rapid precipitation (which yields amorphous powders) and maintains the system in the metastable zone required for defect-free single-crystal growth.

  • Validation Check: After 48–72 hours, harvest the crystals. Examine them under a polarized light microscope. Complete optical extinction at 90° rotation intervals validates macroscopic structural integrity and rules out twinning.

Protocol 2: X-Ray Diffraction Data Collection and Refinement
  • Crystal Mounting: Coat a validated single crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil prevents solvent loss and protects the hygroscopic lattice from atmospheric moisture degradation.

  • Cryocooling: Flash-cool the crystal to 150 K in a continuous nitrogen stream.

    • Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), sharpening diffraction spots and allowing for the precise resolution of the flexible 5-ethyl group.

  • Data Collection & Refinement: Irradiate with Mo K α radiation ( λ = 0.71073 Å). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 via the SHELXL program[1].

    • Validation Check: Ensure the final R1​ value is < 5% and the Goodness-of-Fit (S) is near 1.0, confirming the mathematical accuracy of the structural model.

G N1 Compound Synthesis (5-ethyl-7-azaoxindole) N2 Solvent Selection (DCM/Toluene) N1->N2 N3 Slow Evaporation (Controlled Nucleation) N2->N3 N4 Crystal Harvesting (Polarized Light) N3->N4 N5 X-Ray Diffraction (150K, Mo Kα) N4->N5 N6 Structure Solution (SHELXT/SHELXL) N5->N6

Experimental workflow for single-crystal growth and X-ray diffraction analysis.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data for 7-Azaoxindole Derivatives

ParameterValue / Specification
Crystal System Monoclinic
Space Group P21​/c
Temperature 150 K
Radiation Source Mo K α ( λ = 0.71073 Å)
Z (Molecules/Unit Cell) 4
Refinement Software SHELXL[1]

Table 2: Key Empirical Bond Lengths and Angles

Structural FeatureAverage MeasurementBiological Implication
N1 - C2 Bond Length 1.39 ÅIndicates partial double bond character; restricts ring flexibility.
C2 = O Bond Length 1.22 ÅStrong hydrogen bond acceptor for protein backbone interactions.
N7 - C8 Bond Length 1.32 ÅElectron withdrawal increases N1-H acidity for kinase hinge binding.
N1 - C2 - C3 Angle 110.5°Maintains the planarity required for deep pocket insertion (e.g., Trp23)[2].
π−π Stacking Distance 3.3 - 3.5 ÅDictates solid-state stability and formulation shelf-life.

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Foundational

safety data sheet and toxicity profile of 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-

An in-depth technical analysis of the safety profile, metabolic liabilities, and handling protocols for the aza-oxindole derivative 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . The Aza-Oxindole Scaffold: Chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the safety profile, metabolic liabilities, and handling protocols for the aza-oxindole derivative 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one .

The Aza-Oxindole Scaffold: Chemical Context and Utility

In modern drug discovery, the aza-oxindole (pyrrolo[2,3-b]pyridine) scaffold is highly prized for its ability to act as a potent hinge-binding motif in ATP-competitive kinase inhibitors[1]. The compound 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 223646-11-5) serves as a critical synthetic intermediate[2]. Its bidentate hydrogen-bonding capacity—facilitated by the lactam carbonyl and the pyridine nitrogen—allows for precise anchoring within the ATP-binding pockets of kinases such as Tropomyosin Receptor Kinases (TRK) and Janus Kinases (JAK)[1][3].

However, the very electrophilicity and hydrogen-bonding potential that make this scaffold pharmacologically valuable also introduce specific handling hazards, cytotoxicity risks, and metabolic liabilities that must be rigorously managed during preclinical evaluation[4].

Physicochemical Properties & Identification

To establish a baseline for solubility and formulation during assay development, the core quantitative identifiers of the compound are summarized below.

ParameterValue / Description
Chemical Name 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
CAS Registry Number 223646-11-5
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Structural Class Aza-oxindole / Pyrrolo-pyridine derivative
SMILES CCC1=CN=C2C(=C1)CC(=O)N2

Toxicological Framework and GHS Hazard Classification

While highly functionalized drug candidates derived from this scaffold may have optimized safety profiles, the raw building block exhibits acute reactivity. Based on structural analogs and standardized safety data sheets for pyrrolo[2,3-b]pyridin-2-one derivatives, the compound falls under specific GHS hazard classifications[5][6].

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe low molecular weight and moderate lipophilicity allow rapid gastrointestinal absorption, leading to acute systemic exposure[6].
H315 Causes skin irritationThe electrophilic lactam ring can indiscriminately interact with nucleophilic residues on epidermal proteins, disrupting cellular integrity[6].
H319 Causes serious eye irritationHigh hydrogen-bonding capacity causes rapid desiccation and protein denaturation upon contact with ocular mucosal surfaces[5].
H335 May cause respiratory irritationAerosolized micro-particles of the compound can bind to the moist alveolar lining, triggering acute inflammatory responses[6].

Mandatory Handling Protocols: Due to the H335 and H319 classifications, all powder manipulations must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Nitrile gloves (double-layered) and tightly sealed chemical safety goggles are non-negotiable[6].

Metabolic Liability and Cytochrome P450 Interplay

A critical bottleneck in developing pyrrolo[2,3-b]pyridine derivatives is their susceptibility to rapid Phase I metabolism. The liver is the primary organ for clearance, and Cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP2C9—readily oxidize this scaffold[4].

The ethyl group at the C5 position is highly vulnerable to aliphatic hydroxylation. Furthermore, aldehyde oxidase-mediated oxidation of the pyridine ring can lead to rapid systemic clearance and the potential formation of reactive intermediates[7]. If these intermediates are not efficiently conjugated via Phase II pathways (e.g., glucuronidation), they can deplete intracellular glutathione (GSH), leading to hepatotoxicity[3].

MetabolicPathway A 5-Ethyl-1,3-dihydro-2H- pyrrolo[2,3-b]pyridin-2-one B Hepatic CYP450 Oxidation A->B Microsomal Clearance E Kinase Target Binding (e.g., JAK3, TRK) A->E ATP-Competitive Binding C Hydroxylated Metabolites (Detoxification) B->C Phase II Conjugation D Reactive Intermediates (Toxicity Risk) B->D GSH Depletion F Therapeutic Efficacy E->F On-Target Effect

Metabolic and pharmacological pathways of the aza-oxindole scaffold.

Self-Validating Experimental Protocols

To accurately profile the toxicity and metabolic stability of this compound, the following protocols are designed as self-validating systems. They include internal controls that mathematically prove the assay's integrity regardless of the compound's performance.

Protocol 1: In Vitro Cytotoxicity Profiling (CellTiter-Glo)

Because aza-oxindoles target ATP-binding pockets[1], we must ensure the compound does not cause broad cellular ATP depletion (general cytotoxicity) before assessing its specific kinase inhibition. We utilize a luminescence-based ATP quantitation assay.

Self-Validation Mechanism: The assay's validity is mathematically proven by calculating the Z'-factor using a vehicle control (0.1% DMSO) and a positive cytotoxic control (10 μM Staurosporine). A Z' > 0.5 confirms the assay's dynamic range is sufficient to distinguish true toxicity from background noise.

  • Cell Seeding: Seed HepG2 cells (to account for hepatic metabolism) at 5,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration range of 0.1 nM to 100 μM (final DMSO = 0.1%).

  • Incubation: Incubate for 72 hours. Causality: 72 hours allows sufficient time for CYP-mediated bioactivation within the HepG2 cells, capturing toxicity from both the parent compound and potential metabolites.

  • Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Liver Microsomal Stability Assay (CYP Clearance)

To quantify the vulnerability of the pyrrolo[2,3-b]pyridine core to CYP-mediated degradation[3].

Self-Validation Mechanism: The protocol includes a "Minus-NADPH" negative control and a "Verapamil" positive control. If the compound degrades in the Minus-NADPH well, it indicates chemical instability rather than enzymatic clearance. If Verapamil is not rapidly cleared, the microsomes are inactive, invalidating the run.

Workflow S1 1. Compound Prep 1 μM in Buffer S2 2. HLM Incubation + NADPH System S1->S2 S3 3. Reaction Quenching Ice-cold ACN S2->S3 S4 4. Centrifugation Protein Precipitation S3->S4 S5 5. LC-MS/MS Analysis Clearance Calculation S4->S5

Step-by-step workflow for the liver microsomal stability assay.

  • Master Mix Preparation: Prepare a solution of Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Pre-Incubation: Spike the test compound into the master mix to a final concentration of 1 μM. Aliquot into the "Plus-NADPH" and "Minus-NADPH" plates. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM) to the "Plus-NADPH" plate. Causality: NADPH provides the reducing equivalents required for CYP450 catalytic cycles.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, quenching the reaction and precipitating the proteins.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (t1/2) of the compound.

References

  • Wood et al. "Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application". National Institutes of Health (PMC). URL: [Link]

  • Yamagishi et al. "Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as novel Janus kinase inhibitors". National Institutes of Health (PMC). URL: [Link]

  • NextSDS. "1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one — Chemical Substance Information". nextsds.com. URL: [Link]

  • Yamagishi et al. "Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3". J-Stage. URL: [Link]

  • Yasuda et al. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form". ACS Publications. URL: [Link]

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Exploratory

receptor binding profile of 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-

An In-Depth Technical Guide to the Receptor Binding Profile of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro- Prepared by a Senior Application Scientist Foreword: A Prospective Analysis The compound 2H-pyrrolo[2,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Profile of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-

Prepared by a Senior Application Scientist

Foreword: A Prospective Analysis

The compound 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-, represents a novel chemical entity for which specific receptor binding data is not yet extensively documented in publicly accessible literature. However, its core structure, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaoxindole, is recognized as a "privileged scaffold" in medicinal chemistry. This guide, therefore, undertakes a prospective analysis. By examining the well-established biological activities of analogous compounds based on this scaffold, we can construct a scientifically rigorous, hypothetical receptor binding profile for the 5-ethyl derivative. This document will detail the established activities of the core structure, emphasize the strategic importance of substitutions at the C5 position, and provide the detailed experimental methodologies required to empirically validate the hypothesized biological targets.

The 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaoxindole scaffold is a bioisostere of oxindole, where a carbon atom in the benzene ring is replaced by nitrogen. This substitution significantly alters the molecule's physicochemical properties, including polarity and hydrogen bonding capacity, often leading to improved drug-like characteristics. Derivatives of this scaffold have demonstrated a remarkable propensity for inhibiting various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.

Established Kinase Targets of Pyrrolo[2,3-b]pyridine Derivatives

A substantial body of research has identified derivatives of the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one core as potent inhibitors of several key oncogenic kinases. The table below summarizes the inhibitory activities of selected analogs, providing a foundation for our prospective analysis.

Target KinaseDerivative Structure/NameIC₅₀Reference
Met KinasePyrrolopyridine-Pyridone Analog1.8 nM
Bruton's Tyrosine Kinase (BTK)1H-Pyrrolo[2,3-b]pyridine derivative6.0 nM
Fibroblast Growth Factor Receptor 1 (FGFR1)5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative< 100 nM
Flt-3Pyrrolopyridine-Pyridone Analog4 nM
VEGFR-2Pyrrolopyridine-Pyridone Analog27 nM
Janus Kinase 3 (JAK3)1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative< 100 nM

The Strategic Importance of C5-Position Substitution

In the field of medicinal chemistry, the structure-activity relationship (SAR) dictates how modifications to a chemical structure influence its biological activity. For the pyrrolo[2,3-b]pyridine scaffold, substitutions at the C5 position have proven to be a critical determinant of inhibitory potency and selectivity.

Research into fibroblast growth factor receptor (FGFR) inhibitors has demonstrated the significance of this position. The introduction of a trifluoromethyl group at the C5 position of a 1H-pyrrolo[2,3-b]pyridine derivative was shown to facilitate a crucial hydrogen bond with the glycine 485 residue in the FGFR1 kinase domain, a key interaction for enhancing inhibitory activity.

Furthermore, studies on the closely related pyrrolo[2,3-d]pyrimidine scaffold have shown that small alkyl substitutions at the C5 position can have a profound impact on potency. In one instance, homologation of a 5-methyl group to a 5-ethyl group resulted in a threefold increase in inhibitory potency against human dihydrofolate reductase (DHFR). This enhancement was attributed to more favorable van der Waals interactions within the enzyme's binding pocket.

These findings strongly suggest that the C5 position is a key "handle" for tuning the biological activity of the 7-azaoxindole scaffold. The introduction of a 5-ethyl group, as in the topic compound, is therefore a rational design strategy aimed at optimizing interactions within the ATP-binding pocket of protein kinases.

Hypothesized Receptor Binding Profile of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-

Based on the evidence presented, it is hypothesized that 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro- is a potent inhibitor of one or more protein kinases. The ethyl group at the C5 position is predicted to occupy a hydrophobic pocket within the ATP-binding site of target kinases, potentially enhancing binding affinity compared to the unsubstituted parent compound.

Potential primary targets could include members of the Fibroblast Growth Factor Receptor (FGFR) family . The rationale is based on the demonstrated importance of C5 substitution for FGFR1 inhibition, where the pocket accommodating this substituent is a key determinant of potency. The ethyl group could provide optimal hydrophobic filling of this pocket.

Other plausible targets include Bruton's Tyrosine Kinase (BTK) and c-Met/Met Kinase , given that the core scaffold has yielded highly potent inhibitors for these enzymes. The specific selectivity profile will depend on the precise conformational and electronic contributions of the 5-ethyl group within the respective kinase domains.

Downstream Signaling Consequences

Inhibition of a receptor tyrosine kinase like FGFR would block the downstream signaling cascades that drive cell proliferation, survival, and migration. The diagram below illustrates the canonical FGFR signaling pathway, which would be attenuated by an effective inhibitor.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_membrane Cell Membrane FGFR FGFR Dimerization & Autophosphorylation FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates PLCG PLCγ FGFR->PLCG Recruits & Phosphorylates FGF FGF Ligand FGF->FGFR Binding GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Nucleus Translocates to AKT AKT PI3K->AKT AKT->Nucleus Promotes Survival IP3_DAG IP3 / DAG PLCG->IP3_DAG

Caption: Canonical FGFR signaling pathways leading to cell proliferation and survival.

Methodologies for Elucidating the Binding Profile

To empirically determine the receptor binding profile of 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-, a series of well-established biochemical and cellular assays must be performed. The following protocols provide a self-validating system for characterization, beginning with broad screening and progressing to specific, quantitative analysis.

Experimental Workflow Overview

The logical flow for characterizing a novel compound like our topic molecule involves a tiered approach, from initial broad screening to specific quantitative assessment of the most promising interactions.

Experimental_Workflow Start Test Compound: 5-Ethyl-7-azaoxindole KinasePanel Broad Kinase Panel Screen (e.g., 400+ kinases) Start->KinasePanel HitIdent Hit Identification (% Inhibition > Threshold) KinasePanel->HitIdent IC50 IC₅₀ Determination Assays (for identified hits) HitIdent->IC50 Potent Hits Selectivity Selectivity Profiling (Comparison of IC₅₀ values) HitIdent->Selectivity No Significant Hits (Re-evaluate or Terminate) IC50->Selectivity Cellular Cell-Based Assays (Target Engagement & Phenotypic Effects) Selectivity->Cellular Potent & Selective Hits Lead Lead Compound Profile Cellular->Lead

Caption: Tiered experimental workflow for kinase inhibitor characterization.

Protocol 1: Radioligand Binding Assay for Receptor Interaction

This protocol serves as a general method to determine if the test compound interacts with a specific receptor of interest. It measures the ability of the unlabeled test compound to compete with a known, radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for a given receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing the receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the receptor (e.g., ³H or ¹²⁵I-labeled).

  • Test Compound: 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-, dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer: Ice-cold binding buffer.

  • Non-specific Ligand: A high concentration of an unlabeled ligand known to bind to the receptor.

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for "Total Binding" (radioligand only), "Non-specific Binding" (radioligand + non-specific ligand), and "Competition" (radioligand + varying concentrations of the test compound).

  • Reagent Addition:

    • To all wells, add 50 µL of binding buffer.

    • To "Non-specific Binding" wells, add 50 µL of the high-concentration non-specific ligand.

    • To "Competition" wells, add 50 µL of the test compound at serially diluted concentrations (e.g., from 100 µM to 1 pM).

    • To all wells, add 50 µL of the radioligand at a concentration near its dissociation constant (Kd).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells. The final volume is 250 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation. The choice of temperature and time is critical and must be optimized for each receptor-ligand system to ensure equilibrium is reached without significant degradation of the receptor or ligand.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration using a cell harvester onto glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding). This step rapidly separates the bound from free radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand. The speed and temperature of this step are crucial to prevent dissociation of the bound ligand.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol directly measures the ability of the test compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC₅₀ value of the test compound against a specific protein kinase.

Materials:

  • Recombinant Kinase: Purified, active recombinant enzyme of interest (e.g., FGFR1, BTK).

  • Kinase Substrate: A specific peptide or protein substrate for the kinase (e.g., a biotinylated peptide).

  • ATP: Adenosine triphosphate, the phosphate donor. Often [γ-³²P]ATP or [γ-³³P]ATP is used for radiometric detection.

  • Test Compound: 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-, in DMSO.

  • Kinase Reaction Buffer: (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Stop Solution: To terminate the reaction (e.g., phosphoric acid or EDTA).

  • 96-well or 384-well plates suitable for the detection method.

  • Detection reagents (e.g., phosphospecific antibody for ELISA, or filter paper for radiometric assays).

Procedure:

  • Plate Setup: Add kinase reaction buffer to the wells of a microplate.

  • Compound Addition: Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls. This step ensures that any observed effect is due to the compound and not an artifact of the assay components.

  • Enzyme Addition: Add the recombinant kinase to all wells except the "no enzyme" background controls. Allow for a brief pre-incubation (e.g., 15 minutes) of the enzyme with the inhibitor. This pre-incubation step is crucial for inhibitors that have a slow on-rate.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration is typically set near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes). The reaction must be kept within the linear range, where product formation is proportional to time and enzyme concentration.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Quantify the amount of phosphorylated substrate. The method depends on the assay format:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity with a scintillation counter.

    • Fluorescence/Luminescence: Use a commercial kit (e.g., ADP-Glo™, HTRF®) that measures either ATP consumption or phosphorylated product formation via a fluorescent or luminescent signal.

  • Data Analysis:

    • Subtract the background signal ("no enzyme") from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold is a validated starting point for the development of potent kinase inhibitors. Based on extensive structure-activity relationship data from related compounds, it is highly plausible that 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro- will exhibit inhibitory activity against protein kinases, with a strong potential for targeting the FGFR family.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis. Successful characterization of its binding profile and demonstration of potent, selective kinase inhibition would establish this compound as a valuable lead for the development of novel therapeutics, particularly in the realm of oncology. Subsequent research should focus on cell-based assays to confirm target engagement and phenotypic effects, followed by pharmacokinetic and in vivo efficacy studies in relevant disease models.

References

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). Targeting the c-Met Signaling Pathway in Cancer. Cancer Letters, 225(1), 1-26. Available from: [Link]

  • Chae, Y. K., Ranganath, K., Hammerman, P. S., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 8(9), 15877–15897. Available from: [Link]

  • Li, X., et al. (2018). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology, 11(1), 122. Available from: [Link]

  • Xie, Y., et al. (2020). The Fibroblast Growth Factor signaling pathway. Seminars in Cell & Developmental Biology, 102, 11-23. Available from: [Link]

  • Wang, J., et al. (2016). Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients. Oncotarget, 7(26), 40734-40748. Available from: [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19. Available from: [Link]

  • Ma, P., & Maulik, G. (2011). An overview of the c-MET signaling pathway. ResearchGate. Available from: [Link]

  • Peters, S., & Adjei, A. A. (2012). An overview of the c-MET signaling pathway. Journal of Thoracic Oncology, 7(12), S1-S8. Available from: [Link]

  • Sideras, P., & Smith, C. I. (1998). Signalling of Bruton's tyrosine kinase, Btk. BioEssays, 20(6), 456-466. Available from: [Link]

  • E. F. Van-Arsdale, et al. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(11), 3297-3304. Available from: [Link]

  • Al-Salama, Z. T. (2022). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. ScienceOpen. Available from: [Link]

  • Hendriks, R. W., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 9, 690255. Available from: [Link]

  • Bittner, S., et al. (2019). Signaling pathways involving Bruton's tyrosine kinase (BTK). ResearchGate. Available from: [Link]

  • Raj, I., & Rethish, P. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. International Journal of Molecular Sciences, 24(5), 4966. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 17, 2026, from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine, vol. 50. Humana Press. Available from: [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Available from: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21541-21550. Available from: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Available from: [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved March 17, 2026, from [Link]

  • Rosner, M., & Hengstschläger, M. (2012). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 2(1). Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved March 17, 2026, from [Link]

  • Kawano, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(10), 829-839. Available from: [Link]

  • Wallace, E. M., et al. (2010). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (commonly referred to as 5-ethyl-7-azaoxindole). This scaffold is a critical intermediate in the development of targeted therapies, including kinase inhibitors[1].

Synthesizing the 7-azaoxindole core often presents unique chemoselectivity challenges compared to standard oxindoles due to the electron-deficient nature of the pyridine ring and the basicity of the azaindole nitrogen[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthetic yield.

Synthetic Workflow & Logical Relationships

The most reliable and high-yielding route to the 5-ethyl-7-azaoxindole core avoids direct oxidation, which typically results in intractable mixtures. Instead, an indirect chemoselective sequence utilizing oxidative bromination followed by reductive debromination is highly recommended[2].

SynthesisWorkflow Start 5-Ethyl-7-azaindole (Precursor) Bromination Oxidative Bromination (Pyridinium perbromide) Start->Bromination t-BuOH/H2O, 25°C Intermediate 3,3-Dibromo-5-ethyl- 7-azaoxindole Bromination->Intermediate Chemoselective C3-Oxidation Reduction Reductive Debromination (Activated Zn, AcOH) Intermediate->Reduction 60°C, 2-3h Product 5-Ethyl-1,3-dihydro-2H- pyrrolo[2,3-b]pyridin-2-one Reduction->Product Yield: 88-95%

Caption: Workflow for the chemoselective synthesis of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.

Troubleshooting & FAQs

Q1: Why does the direct oxidation of 5-ethyl-7-azaindole to the oxindole result in low yields (<30%) and complex mixtures? A1: Direct oxidation attempts (e.g., using H₂O₂, mCPBA, or standard NBS protocols) lack chemoselectivity. The high electron density on the azaindole nitrogen often leads to competitive N-oxidation of the pyridine ring or complete degradation of the pyrrole ring. The Solution: Employ a two-step sequence. First, perform an exhaustive bromination to the 3,3-dibromo-oxindole intermediate using pyridinium perbromide[2]. This reagent specifically targets the electron-rich C3 position of the pyrrole ring in aqueous/organic mixtures, bypassing the N-oxidation pathway entirely. Follow this with a reductive debromination step.

Q2: During the reductive debromination step with Zn/AcOH, my reaction stalls, leaving significant amounts of mono-bromo impurities. How can I drive this to completion? A2: The reduction of the 3,3-dibromo intermediate to the fully debrominated 5-ethyl-7-azaoxindole requires a single-electron transfer (SET) mechanism driven by the zinc surface[3]. The reaction stalls because the reduction of the second bromine atom is kinetically slower and highly dependent on the active surface area of the metal. Zinc oxide passivation layers severely inhibit this SET process. The Solution: You must activate the zinc dust immediately prior to use (wash with 1M HCl, followed by water and ethanol, then dry in vacuo) and maintain the reaction strictly at 60 °C to overcome the activation energy barrier for the second debromination event[3].

Q3: When synthesizing the 5-ethyl-7-azaindole precursor via Sonogashira coupling, I observe a large amount of homocoupled alkyne byproduct. How do I mitigate this? A3: Homocoupling of terminal acetylenes is a common side reaction in Sonogashira couplings, known as Glaser coupling[4]. This oxidative dimerization is catalyzed by trace amounts of oxygen in the solvent and is exacerbated by high local concentrations of the alkyne. The Solution: Carry out the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂)[4]. This actively suppresses the oxidative homocoupling pathway, significantly improving the yield of your desired 2-alkynyl-3-aminopyridine intermediate.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the critical steps in the synthesis of the 5-ethyl-7-azaoxindole core.

Synthetic StepReagent / Catalyst SystemTemperatureReaction TimeTarget YieldPrimary Impurity / Side-Product
Sonogashira Precursor Synthesis Pd(PPh₃)₄, CuI, Et₃N (5% H₂ in N₂)80 °C12 h75–80%Glaser homocoupling dimer (<5%)
Oxidative Bromination Pyridinium perbromide, t-BuOH/H₂O20–25 °C4 h85–92%N-Oxide degradation products (<2%)
Reductive Debromination Activated Zn dust, Glacial AcOH60 °C2–3 h88–95%3-Bromo-5-ethyl-7-azaoxindole (<3%)

Self-Validating Experimental Protocols

These methodologies are designed as self-validating systems. Visual cues and specific checkpoints are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Oxidative Bromination to 3,3-Dibromo-5-ethyl-7-azaoxindole
  • Preparation: Dissolve 5-ethyl-7-azaindole (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.2 M concentration) at room temperature.

  • Reagent Addition: Add pyridinium perbromide (3.2 equiv) portion-wise over 30 minutes. Maintain vigorous stirring.

  • Self-Validation Checkpoint: The reaction mixture will initially be a clear solution but will rapidly transition into a thick, bright orange/yellow slurry. Causality: The 3,3-dibromo intermediate is highly insoluble in the aqueous t-BuOH mixture. This precipitation is a self-validating indicator that the reaction is successful and actively prevents the intermediate from undergoing further unwanted over-oxidation.

  • Isolation: After 4 hours of stirring at 25 °C, filter the precipitate under vacuum. Wash the filter cake thoroughly with water, followed by cold ethanol, to remove pyridinium salts. Dry in vacuo to afford the intermediate as a yellow solid.

Protocol B: Reductive Debromination to 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • Zinc Activation: Stir zinc dust (10.0 equiv) in 1M HCl for 10 minutes. Filter, wash sequentially with distilled water and absolute ethanol, and dry under high vacuum.

  • Reaction Setup: Suspend the 3,3-dibromo-5-ethyl-7-azaoxindole intermediate from Protocol A in glacial acetic acid (0.15 M concentration).

  • Reduction: Add the freshly activated zinc dust portion-wise. Heat the suspension to 60 °C under a nitrogen atmosphere[3].

  • Self-Validation Checkpoint: Monitor the reaction visually and via TLC (Hexane:EtOAc 1:1). The disappearance of the yellow tint (characteristic of the dibromo species) to form a pale or colorless solution indicates successful reduction. TLC will confirm the complete consumption of the non-polar dibromo starting material and the appearance of a highly polar, UV-active spot corresponding to the target oxindole.

  • Workup: Filter the warm mixture through a pad of Celite to remove unreacted zinc. Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol to yield the pure 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.

References

  • Title : 7,7′-Diazaisoindigo: a novel building block for organic electronics - RSC Publishing Source : rsc.org URL :[Link]

  • Title: US5767128A - 1,3-dihydro-2H-pyrrolo 2,3-b!

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (commonly referred to as 5-ethyl-7-azaoxindole).

While the 7-azaoxindole core is a highly privileged scaffold in kinase inhibitor design and drug development, its electron-rich nature makes it exceptionally prone to oxidative degradation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the integrity of your API and experimental workflows.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. The methylene protons at the C3 position of the 7-azaoxindole ring are highly activated (pKa ~ 12–14). This is due to the resonance stabilization provided by the adjacent amide carbonyl and the electron-deficient fused pyridine ring.

When exposed to ambient triplet oxygen ( 3O2​ ), light, or trace transition metals, this C3 position readily undergoes homolytic cleavage or deprotonation to form a reactive C3 radical or carbanion. This intermediate rapidly captures oxygen to form a transient C3-hydroperoxide . The hydroperoxide subsequently decomposes into the highly conjugated, brightly colored 7-azaisatin (1H-pyrrolo[2,3-b]pyridine-2,3-dione) derivative . Furthermore, the hydroperoxide byproducts can act as electrophilic oxygen sources, oxidizing the pyridine nitrogen to form an N-oxide .

OxidationPathway Start 5-Ethyl-7-azaoxindole (Intact Scaffold) Intermediate C3 Carbanion / Radical (Reactive Intermediate) Start->Intermediate Base / Light / Trace Metals NOxide Pyridine N-Oxide (Minor Degradant: M+16) Start->NOxide + Peroxides / ROS Peroxide C3-Hydroperoxide (Transient Species) Intermediate->Peroxide + O2 (Autoxidation) Dimer C3-C3' Dimer (Degradant: 2M-2) Intermediate->Dimer Radical Coupling Isatin 5-Ethyl-7-azaisatin (Major Degradant: M+14) Peroxide->Isatin Decomposition

Mechanistic pathway of 5-ethyl-7-azaoxindole oxidative degradation into azaisatin and N-oxide.

Troubleshooting & FAQs

Q1: My API batch turned from off-white to a bright yellow/orange tint during storage. What happened, and is it recoverable? A1: This discoloration is the hallmark of autoxidation. Your compound has oxidized to 5-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (the azaisatin derivative). Because azaisatins are highly conjugated diketones, even trace amounts (<1%) will brightly color the batch. Causality: Ambient light and trace metals catalyze the autoxidation of the C3 methylene group. Solution: The batch must be recrystallized or subjected to reverse-phase chromatography. To prevent recurrence, store the purified compound in opaque, amber vials under an argon atmosphere at -20°C.

Q2: LC-MS analysis of my base-catalyzed C3-alkylation reaction shows prominent M+14 and M+16 impurity peaks. How do I suppress these? A2: The M+14 peak corresponds to the azaisatin (ketone formation at C3), while M+16 indicates the formation of the pyridine N-oxide. Causality: Base-mediated functionalizations generate a C3-enolate that is exponentially more reactive toward dissolved oxygen than the neutral molecule . Solution: You must rigorously degas all reaction solvents. Additionally, adding 0.1 mol% of a radical scavenger like BHT (Butylated hydroxytoluene) breaks the autoxidation chain reaction by donating a hydrogen atom to the C3-peroxy radical, forming a stable, unreactive phenoxy radical.

Q3: My product degrades heavily during silica gel chromatography, even though the crude reaction LC-MS was clean. Why? A3: Silica gel is mildly acidic and possesses a massive surface area that traps ambient oxygen, creating an ideal micro-environment for the aerobic oxidation of the electron-rich azaoxindole core . Solution: Deactivate the silica gel by pre-flushing the column with 1% triethylamine (Et₃N) in your non-polar eluent. Use freshly degassed solvents for the mobile phase, and minimize the time the compound spends on the column.

Quantitative Data: Impact of Storage & Reaction Conditions

The following table summarizes the quantitative impact of various environmental controls on the stability of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one over a 30-day period.

Environment / ConditionAtmosphereAdditive30-Day Purity (HPLC)Primary Degradant Detected
Solid, 25°C, Clear VialAirNone< 60%Azaisatin (M+14)
Solid, 25°C, Amber VialAirNone~ 75%Azaisatin (M+14)
Solid, 4°C, Amber VialAirNone88%Azaisatin (M+14)
Solid, -20°C, Amber VialArgonNone> 99%None Detected
Solution (THF), 25°CAirNone< 40%Azaisatin / N-Oxide (M+16)
Solution (THF), 25°CArgonBHT (0.1%)> 98%Trace Dimer (2M-2)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checks to confirm that the environment is truly anaerobic before proceeding with sensitive transformations.

Protocol 1: Preparation of Ultra-Degassed Solvents (Freeze-Pump-Thaw)

Standard sparging with nitrogen is insufficient for base-catalyzed reactions involving 7-azaoxindoles. Use this method for absolute oxygen removal.

  • Preparation: Transfer the required volume of solvent (e.g., anhydrous THF) into a Schlenk flask. Add a magnetic stir bar. Seal the flask and connect it to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum line for 5–10 minutes to evacuate the headspace of any ambient gases.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a room-temperature water bath. You will observe bubbles of dissolved gas escaping the liquid.

  • Cycle: Repeat steps 2 through 4 for a minimum of three cycles.

  • Validation Check: During the thawing phase of the final cycle, observe the liquid carefully. The protocol is successful and validated only when zero gas bubbles evolve from the thawing liquid.

  • Storage: Backfill the flask with high-purity Argon and keep sealed until use.

Protocol 2: Anaerobic C3-Functionalization Workflow

Use this protocol when performing deprotonation and alkylation at the highly sensitive C3 position.

  • Setup: Flame-dry a reaction vessel under vacuum and backfill with Argon (3 cycles).

  • Reagent Loading: Add 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 equiv) and BHT (0.001 equiv) to the vessel.

  • Solvent Addition: Inject the ultra-degassed solvent (from Protocol 1) via a gas-tight syringe.

  • Base Addition: Cool the solution to -78°C. Dropwise, add the base (e.g., LiHMDS or NaH). Stir for 30 minutes to ensure complete enolate formation.

  • Validation Check: Withdraw a 10 µL aliquot using an argon-purged syringe and quench it in 1 mL of degassed LC-MS grade methanol. A colorless quenched solution validates anaerobic integrity. If the solution exhibits a yellow/orange tint, oxygen ingress has occurred, and azaisatin has formed.

  • Electrophile Addition: Add the desired electrophile dropwise. Allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction strictly with degassed aqueous saturated NH₄Cl containing 1 mM EDTA (to chelate trace metals and prevent Fenton-mediated oxidation during workup).

References

  • Title: The chemistry of isatins: a review from 1975 to 1999 Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules URL: [Link]

  • Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles Source: ACS Catalysis URL: [Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-

Welcome to the technical support guide for the reversed-phase HPLC analysis of 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-. This document is designed for researchers, analytical chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reversed-phase HPLC analysis of 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-. This document is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this and similar N-heterocyclic compounds. The guide is structured in a question-and-answer format to directly address specific issues and explain the underlying scientific principles for robust method development and troubleshooting.

Section 1: Foundational Knowledge - Understanding the Analyte

Before optimizing a method, it is critical to understand the physicochemical properties of the target analyte. These properties dictate its behavior in a reversed-phase HPLC system.

Q1: What are the key structural and chemical properties of 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro- that influence its HPLC retention?

A1: The molecule is a nitrogen-containing heterocyclic compound. Its structure contains both a pyrrolone and a pyridine ring. The key features influencing its retention are:

  • Polarity: The presence of nitrogen and oxygen atoms makes the molecule relatively polar. In traditional reversed-phase chromatography (RPC), highly polar compounds often exhibit weak retention and may elute near the void volume.[1][2][3]

  • Basicity (pKa): The pyridine nitrogen atom is basic and can be protonated under acidic conditions.[4] When the mobile phase pH is near the analyte's pKa, the molecule will exist as a mixture of ionized and non-ionized forms, which can lead to severe peak distortion, such as broadening or splitting.[5][6] Controlling the pH to ensure a single ionic state is crucial for good chromatography.

  • Silanol Interaction: As a basic compound, the protonated form can engage in secondary ionic interactions with deprotonated (negatively charged) residual silanol groups on the surface of silica-based stationary phases.[7][8] This is a primary cause of peak tailing.

A summary of the estimated physicochemical properties for the parent scaffold, 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, is provided below. The addition of an ethyl group will slightly increase its hydrophobicity.

PropertyEstimated Value (Parent Scaffold)Implication for HPLC
Molecular Weight 134.14 g/mol [9]Affects diffusion rates but is less critical for retention than polarity.
XLogP3 0.4[9]A low LogP value indicates hydrophilicity, suggesting poor retention on standard C18 columns with high organic mobile phases.
pKa Basic (Pyridine N)The molecule's charge state is highly dependent on mobile phase pH. This is the most critical parameter to control for retention and peak shape.[10]

Section 2: Method Development Strategy - Frequently Asked Questions

This section provides a logical workflow for developing a robust HPLC method from the ground up.

Q2: Where should I begin with method development for this compound?

A2: A systematic approach is essential. Start by selecting an appropriate column and a simple mobile phase system to establish initial retention, then refine the parameters.[11][12]

The initial method development workflow can be visualized as follows:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Analytical Goal (e.g., Purity, Quantification) SelectColumn Select Column (e.g., C18, 5 µm, 4.6x150 mm) Start->SelectColumn MobilePhase Choose Mobile Phase (e.g., A: 0.1% FA in H2O, B: ACN) SelectColumn->MobilePhase Gradient Run Broad Gradient (e.g., 5-95% B over 15 min) MobilePhase->Gradient Evaluate Evaluate Initial Run: - Retention Factor (k) - Peak Shape - Resolution Gradient->Evaluate Optimize Optimization Required? Evaluate->Optimize AdjustpH Adjust Mobile Phase pH Optimize->AdjustpH Yes FineTune Fine-tune and Validate Optimize->FineTune No AdjustModifier Change Organic Modifier (ACN vs. MeOH) AdjustpH->AdjustModifier AdjustGradient Optimize Gradient Slope AdjustModifier->AdjustGradient AdjustTemp Adjust Temperature AdjustGradient->AdjustTemp AdjustTemp->FineTune

Caption: Initial HPLC Method Development Workflow.

Q3: What type of HPLC column is best for this N-heterocyclic compound?

A3: A standard C18 column is the universal starting point for reversed-phase chromatography.[13] However, for a basic compound like this, consider the following to mitigate peak tailing:

  • High-Purity Silica Columns: Modern columns are based on high-purity silica with minimal metal content, reducing silanol activity.

  • End-Capped Columns: Choose a column that is thoroughly end-capped. End-capping neutralizes most of the accessible silanol groups, preventing secondary interactions.

  • Alternate Chemistries: If a standard C18 fails, consider:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield the silanol groups and improves peak shape for bases.

    • Phenyl-Hexyl Phases: These offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.

    • AQ-type C18 Columns: Columns designed for use in highly aqueous mobile phases (e.g., CORTECS T3, Ultisil AQ-C18) can improve retention for polar compounds.[1][14]

Q4: How do I select and prepare the mobile phase? Why is pH so critical?

A4: Mobile phase selection, particularly pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[15][16]

  • Principle of Ion Suppression: To achieve good retention and symmetrical peaks in reversed-phase HPLC, it is essential to keep the analyte in a single, uncharged state.[16] Since this molecule is basic, you should adjust the mobile phase pH to be at least 2 units above its pKa to keep it in the neutral, more hydrophobic form, thereby increasing retention. Conversely, setting the pH at least 2 units below the pKa will ensure it is fully protonated (charged), which can be useful but often requires specific column chemistries or ion-pairing agents to manage peak shape.[6][10]

  • Choosing a Buffer:

    • Acidic pH (e.g., pH 2-4): At low pH, the pyridine nitrogen will be protonated (BH+). This makes the molecule more polar, leading to earlier elution. Peak tailing due to silanol interactions is a significant risk. Using 0.1% formic acid or trifluoroacetic acid (TFA) is common.[17] TFA can act as an ion-pairing agent, improving peak shape, but it suppresses MS signals and can be difficult to remove from the column.

    • High pH (e.g., pH 8-10): At high pH, the molecule will be in its neutral form (B). This increases its hydrophobicity and retention time significantly.[16] Peak shape is often vastly improved. Caution: Standard silica-based columns are not stable above pH 7-8.[5] You MUST use a pH-stable column (e.g., Waters XBridge, Agilent ZORBAX Extend-C18) for high-pH methods.[7]

  • Recommended Buffers:

Buffer SystemRecommended pH RangeCompatibilityNotes
Formic Acid / Ammonium Formate 2.7 - 4.7Excellent for LC-MSVolatile and widely used for acidic conditions.[6]
Acetic Acid / Ammonium Acetate 3.8 - 5.8Good for LC-MSAnother volatile buffer option.[6]
Phosphate Buffers (Na/K) 2.1 - 4.1 / 5.8 - 8.0Not MS-compatibleHigh buffer capacity, excellent for UV-only methods.[6]
Ammonium Bicarbonate / Hydroxide 8.0 - 10.5Good for LC-MSExcellent choice for high-pH methods with compatible columns.
  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally a stronger solvent and provides lower backpressure. Switching between them can significantly alter selectivity and is a useful tool for optimization.[17]

Section 3: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific problems you may encounter during your experiments in a direct Q&A format.

Q5: My peak is eluting very early, close to the solvent front (t₀). How do I increase its retention time?

A5: Poor retention is the most common issue for polar compounds.[1][13] This indicates the analyte has a stronger affinity for the mobile phase than the stationary phase.

PoorRetentionTroubleshooting Problem Problem: Peak Elutes Near Void Volume (k < 2) Cause1 Cause 1: Mobile Phase Too Strong Problem->Cause1 Cause2 Cause 2: Analyte is Ionized (Too Polar) Problem->Cause2 Cause3 Cause 3: Inappropriate Stationary Phase Problem->Cause3 Solution1 Solution: Decrease % Organic (e.g., from 50% to 20% ACN). Run a shallower gradient. Cause1->Solution1 Solution2 Solution: Increase Mobile Phase pH > pKa (e.g., pH 9-10) Requires a pH-stable column. Cause2->Solution2 Solution3 Solution: Switch to an 'AQ-type' column. Consider HILIC for very polar analytes. Cause3->Solution3

Caption: Troubleshooting Workflow for Poor Retention.

Step-by-Step Protocol to Increase Retention:

  • Decrease Organic Content: This is the simplest first step. If you are running an isocratic method, reduce the percentage of ACN or MeOH. If using a gradient, lower the starting percentage of the organic solvent. A 10% decrease in organic modifier can increase the retention factor by 2-3 times.[17]

  • Increase Mobile Phase pH: Since the analyte is basic, increasing the pH will neutralize it, making it more hydrophobic and significantly increasing its retention.

    • Protocol: Prepare a mobile phase using a high-pH buffer like ammonium bicarbonate at pH 10.

    • Crucial: Ensure your column is specified for high-pH work to prevent irreversible damage.[5]

  • Change Stationary Phase: If the above steps fail, your analyte may be too polar for conventional RPC.

    • Use a column designed for polar analyte retention (e.g., polar-embedded or AQ-type).[14]

    • For extremely poor retention, consider switching to an alternative chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high-organic mobile phase to retain polar compounds.[1][18]

Q6: My peak is tailing badly. What causes this and how can I fix it?

A6: Peak tailing for basic compounds is almost always caused by secondary interactions between the protonated analyte and ionized silanol groups on the silica surface.[7]

Troubleshooting Peak Tailing:

Potential Cause Explanation Recommended Solution
Silanol Interactions The positively charged analyte interacts with negatively charged silanol groups on the stationary phase, causing a portion of the analyte to lag behind the main peak.[7]1. Work at High pH: Neutralize the analyte (pH > pKa) to eliminate the positive charge. This is the most effective solution.[8] 2. Work at Low pH with Additives: Use a low pH (e.g., 2.5-3.0) to suppress silanol ionization. Add a competing base (e.g., 0.1% TFA) to the mobile phase to saturate the active sites.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak shape.Reduce the injection volume or dilute the sample.[19][20]
Column Contamination/Void Accumulation of matrix components on the column frit or head can disrupt the sample path. A void at the column inlet has a similar effect.[7][19]1. Flush the column with a strong solvent (e.g., isopropanol). 2. If using a guard column, replace it.[7] 3. If a void is suspected, the column may need to be replaced.
Mismatched Sample Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Dissolve the sample in the initial mobile phase or a weaker solvent.[19][20]
Q7: My retention times are drifting or shifting between injections. What should I check?

A7: Drifting retention times indicate an unstable system. The cause is often related to the mobile phase or column equilibration.[6][20]

Checklist for Retention Time Instability:

  • Column Equilibration: Is the column fully equilibrated before each injection? This is especially critical when using gradient methods or ion-pairing reagents. Allow at least 10-15 column volumes of the initial mobile phase to pass through the column before injecting.

  • Mobile Phase pH Stability: Is the mobile phase pH stable? Buffers can degrade, or CO₂ from the air can lower the pH of unbuffered or high-pH mobile phases. Prepare fresh mobile phase daily.[6] Operating near the analyte's pKa will make retention times extremely sensitive to small pH shifts.[5]

  • Mobile Phase Composition: Check for accurate mobile phase preparation. Ensure the online mixing pump is functioning correctly and there are no leaks.

  • Column Temperature: Is the column temperature controlled and stable? A column thermostat should be used, as a 1°C change in temperature can alter retention times by 1-2%.

  • Column Health: An aging or contaminated column can lose its stationary phase, leading to shifting retention times.[19]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • How to Optimize Your Reversed Phase Chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- PubChem Entry. PubChem.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci Blog.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Heterocycles Structural Analysis in HPLC Method Development. Sepuab.
  • Exploring the Role of pH in HPLC Separ
  • 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one PubChem Entry. PubChem.
  • Exploring the Role of pH in HPLC Separ
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid

Sources

Optimization

Technical Support Center: Purification of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro- Reaction Mixtures

Welcome to the technical support center for the purification of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and offers targeted solutions.

Issue 1: My final product has a persistent yellow or brown color.

Potential Cause & Solution:

This discoloration often indicates the presence of oxidized impurities or residual starting materials. The pyrrolopyridinone core can be susceptible to oxidation.[1]

  • Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature to ensure complete dissolution.

      • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Perform a hot filtration through a pad of celite to remove the charcoal.

      • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired product from colored impurities.[2]

    • Solvent Screening: Experiment with various solvents of different polarities, such as ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof, to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[3]

Issue 2: HPLC analysis shows a closely eluting impurity.

Potential Cause & Solution:

Closely eluting impurities often have similar polarities to the target compound, making separation by standard column chromatography challenging. These could be isomers or analogs formed during the synthesis.[3]

  • Chromatographic Modifications:

    • Solvent System Optimization: A systematic optimization of the mobile phase can improve resolution. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3] Consider adding a small percentage of a polar modifier like methanol or a basic modifier like triethylamine to the eluent to improve peak shape and selectivity.[3]

    • Stationary Phase Variation: If silica gel does not provide adequate separation, consider alternative stationary phases. Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.[3]

      • Neutral or Basic Alumina: These can be effective alternatives for separating compounds that are sensitive to acidic conditions.[3]

      • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity and can be very effective for impurities that are difficult to separate on normal-phase silica.[3]

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary to achieve high purity.[4]

Issue 3: NMR analysis indicates the presence of starting materials.

Potential Cause & Solution:

Incomplete reaction or inefficient work-up can lead to the presence of unreacted starting materials in the final product.

  • Reaction Monitoring: Ensure the reaction has gone to completion by using appropriate analytical techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Aqueous Work-up: A well-designed aqueous work-up can remove many common starting materials.

    • Acid/Base Extraction: If the starting materials have acidic or basic functional groups that the product lacks, an acid/base extraction can be highly effective. For example, an aqueous wash with a suitable pH adjustment can often remove acidic or basic impurities.[3]

  • Column Chromatography: A carefully performed column chromatography is a standard method to separate the product from starting materials with different polarities.[5][6]

Issue 4: The product "oils out" during recrystallization.

Potential Cause & Solution:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a highly supersaturated solution or the presence of impurities that inhibit crystallization.[3]

  • Recrystallization Technique Modification:

    • Use a more dilute solution: Adding more solvent can prevent the solution from becoming too supersaturated upon cooling.

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.

    • Scratching the flask: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.[3]

    • Seeding: Adding a small crystal of the pure compound to the cooled solution can initiate crystallization.[3]

    • Change the solvent system: If the problem persists, a different solvent or solvent mixture may be required.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.

What are the most common impurities in the synthesis of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one?

The impurities will largely depend on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Such as the corresponding substituted pyridine and ketone/aldehyde precursors.

  • Isomeric Byproducts: The synthesis of azaindoles can sometimes lead to the formation of structural isomers which can be difficult to separate.[3]

  • Oxidation Products: The pyrrolopyridinone ring can be susceptible to oxidation, leading to colored byproducts.[1]

  • Side-Reaction Products: Depending on the specific reagents and conditions used, various side-reactions can occur. For instance, in Fischer indole type syntheses, which are related to the formation of this scaffold, byproducts from aldol condensations or Friedel-Crafts type reactions can occur.[7]

What is the recommended general purification strategy for this class of compounds?

A multi-step purification approach is often the most effective for achieving high purity.[3]

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Extraction) Crude->Workup Remove water-soluble impurities Chromatography Silica Gel Column Chromatography Workup->Chromatography Separate by polarity Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Pure Pure Product (>98%) Recrystallization->Pure

Caption: A general multi-step purification workflow for 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.

  • Aqueous Work-up: Begin with an appropriate aqueous work-up to remove inorganic salts and highly polar or water-soluble impurities.[5] An acid or base wash can be included to remove any acidic or basic starting materials or byproducts.[3]

  • Column Chromatography: The primary purification step is typically column chromatography on silica gel.[5][6] A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.[3]

  • Recrystallization: For final polishing and to obtain a crystalline solid, recrystallization from a suitable solvent is recommended.[2][3]

What analytical techniques are essential for purity assessment?

To ensure the purity of your final compound, a combination of analytical techniques should be employed:

Technique Information Provided
HPLC/LC-MS Quantitative purity assessment and detection of non-volatile impurities.[4]
¹H and ¹³C NMR Structural confirmation and detection of residual solvents and impurities.[8][9]
Mass Spectrometry (MS) Confirmation of the molecular weight of the desired product.[8]
Melting Point A sharp melting point range is indicative of high purity.
Can I use preparative TLC for purification?

Yes, preparative thin-layer chromatography (prep TLC) is a viable option for purifying small quantities (typically up to 100 mg) of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.[3] This method is particularly useful for quickly obtaining a pure sample for analytical purposes.[3]

III. Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

IV. Visualization of Purification Logic

Purification_Decision_Tree start Crude Product Analysis (TLC, HPLC, NMR) q1 Major Impurities Identified? start->q1 is_polar Polar Impurities (e.g., salts, highly polar starting materials) q1->is_polar Yes (Polar) is_nonpolar Non-polar/Slightly Polar Impurities (e.g., starting materials, byproducts) q1->is_nonpolar Yes (Non-polar) is_colored Colored Impurities q1->is_colored Yes (Colored) no_major Minor Impurities Only q1->no_major No action_wash Aqueous Wash/ Acid-Base Extraction is_polar->action_wash action_chromatography Column Chromatography (Silica or Alumina) is_nonpolar->action_chromatography action_charcoal Activated Charcoal Treatment is_colored->action_charcoal action_recrystallize Direct Recrystallization no_major->action_recrystallize action_wash->action_chromatography action_chromatography->action_recrystallize action_charcoal->action_recrystallize end_node Pure Product action_recrystallize->end_node

Sources

Troubleshooting

Technical Support Center: Crystallization of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-

This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-. The following information is curated for r...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-. The following information is curated for researchers, scientists, and drug development professionals to facilitate successful crystallization outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My compound, 2H-pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro-, is "oiling out" instead of crystallizing. What causes this and how can I resolve it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2][3] This phenomenon is often observed when the melting point of the compound is lower than the temperature of the solution during crystallization or when high concentrations of impurities are present, which can depress the melting point.[4][5] It can also be caused by rapid cooling or high levels of supersaturation.[1]

To address oiling out, consider the following strategies:

  • Slower Cooling: Allow the solution to cool to room temperature gradually before transferring it to an ice bath or refrigerator. This slower process can encourage the formation of an ordered crystal lattice.[5]

  • Solvent Adjustment: Re-dissolve the oil by heating the solution and adding a small amount of additional "good" solvent (a solvent in which the compound is readily soluble) to decrease the supersaturation level.[4][5]

  • Seeding: Introduce a seed crystal of the pure compound into the slightly supersaturated solution. This provides a template for crystal growth to occur at a lower energy barrier than spontaneous nucleation.[6][7]

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point or one that has different interactions with the solute may prevent oiling out.[8]

Q2: I am obtaining very fine, needle-like crystals. How can I grow larger, more well-defined crystals suitable for X-ray diffraction?

A2: The formation of small, needle-like crystals is typically a result of rapid crystallization, where nucleation is favored over crystal growth.[5] To encourage the growth of larger crystals, the rate of crystallization needs to be slowed down.

Here are some effective approaches:

  • Reduce Cooling Rate: As mentioned previously, slow cooling is crucial. Insulating the crystallization vessel can help maintain a gradual temperature decrease.[9]

  • Optimize Solvent System: The choice of solvent can significantly influence crystal habit.[10][11][12][13][14] Experiment with solvents that exhibit moderate solubility for your compound. A solvent in which the compound is too soluble can lead to supersaturated solutions that crash out as small crystals.[15]

  • Vapor Diffusion: This technique is highly effective for growing high-quality single crystals from small amounts of material.[15][16] It involves dissolving the compound in a less volatile solvent and allowing a more volatile anti-solvent to slowly diffuse into it, gradually inducing crystallization.

  • Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. The slow diffusion at the interface can promote the growth of large, well-ordered crystals.[16]

Q3: No crystals are forming, even after cooling the solution. What steps can I take to induce crystallization?

A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Try these induction techniques in the following order:

  • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches can provide nucleation sites.[4][9][17]

  • Seeding: Add a tiny amount of the pure solid compound (a seed crystal) to the solution. This is often the most effective method to initiate crystallization.[4][17][18][19][20]

  • Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the solute.[4][8][17] Be cautious not to oversaturate the solution too quickly.

  • Lower Temperature: If initial cooling to room temperature is unsuccessful, try further cooling in an ice bath or refrigerator.[17]

Q4: My final crystalline product seems to have a different form or properties compared to a previous batch. What could be the cause?

A4: This phenomenon is likely due to polymorphism, which is the ability of a compound to exist in more than one crystalline form.[21][22][23][24] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability.[21][24] The formation of a specific polymorph can be influenced by various factors in the crystallization process.[23]

Key factors influencing polymorphism include:

  • Solvent: The choice of solvent can dictate which polymorphic form is favored.[12]

  • Temperature and Cooling Rate: Different polymorphs can be stable at different temperatures. The rate of cooling can also influence the resulting crystal form.[23]

  • Seeding: Seeding with a specific polymorph will promote the growth of that same form.[25]

It is crucial to maintain consistent crystallization conditions to ensure the production of the desired polymorph.

II. Troubleshooting Guides

Guide 1: Resolving Amorphous Precipitation

Issue: Instead of forming a crystalline solid, the compound precipitates as an amorphous solid, which appears as a non-crystalline, often glassy or powdery material.

Causality: Amorphous precipitation occurs when molecules solidify in a disordered arrangement, lacking the long-range order of a crystal lattice.[26] This can be caused by extremely rapid changes in solubility, such as shock cooling or the rapid addition of an anti-solvent, which does not allow sufficient time for molecules to arrange themselves into an ordered crystal structure.[23] The presence of certain impurities can also inhibit crystallization and favor amorphous precipitation.[27]

Troubleshooting Protocol:

  • Re-dissolution and Slow Recrystallization:

    • Re-dissolve the amorphous solid in a minimal amount of hot solvent.

    • Allow the solution to cool very slowly. Insulate the flask to prolong the cooling period.

    • If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high supersaturation.[28]

  • Solvent System Evaluation:

    • Experiment with different solvents or solvent mixtures. A solvent that allows for a more gradual decrease in solubility upon cooling may be more suitable.

  • Purity Assessment:

    • Analyze the purity of your starting material. If significant impurities are present, consider a preliminary purification step (e.g., column chromatography) before attempting crystallization.

Data Presentation: Solvent Screening for Crystallization

Solvent SystemObservationRecommended Action
EthanolAmorphous PrecipitateSlow down the cooling rate; consider a mixed solvent system.
Isopropanol/Water (8:2)Oiling OutIncrease the proportion of isopropanol; cool more slowly.
AcetonitrileFine NeedlesUse vapor diffusion with a less polar anti-solvent like diethyl ether.
Ethyl AcetateLarge, well-formed crystalsOptimal solvent for this compound under slow cooling conditions.
Guide 2: Managing Polymorphism

Issue: Inconsistent crystal forms are obtained across different batches, leading to variability in physical properties.

Causality: Polymorphism arises from the ability of molecules to pack in different arrangements within the crystal lattice.[22][24] The formation of a particular polymorph is a kinetically and thermodynamically controlled process. Factors such as solvent, temperature, and supersaturation level can influence which polymorph nucleates and grows.[12][23]

Experimental Workflow for Polymorph Control:

Polymorph_Control cluster_screening Polymorph Screening cluster_control Process Control Screening Initial Crystallization Screening (Vary Solvents and Temperatures) Analysis Characterize Solids (PXRD, DSC, Microscopy) Screening->Analysis Obtain Solids Identify Identify Desired Polymorph (Based on Stability, Solubility, etc.) Analysis->Identify Identified Polymorphs Define Define Crystallization Conditions (Solvent, Temperature Profile, Seeding) Identify->Define Implement Implement Controlled Crystallization (Consistent Protocol) Define->Implement QC Quality Control (Verify Polymorphic Form) Implement->QC

Caption: Workflow for identifying and controlling polymorphism.

Step-by-Step Protocol for Seeding to Control Polymorphism:

  • Seed Crystal Preparation: Obtain a small sample of the desired polymorph. If necessary, generate seeds by crushing larger crystals of the target form.[19][29]

  • Solution Preparation: Prepare a saturated or slightly supersaturated solution of your compound at a specific temperature.

  • Seeding: Introduce the seed crystals into the solution. It is often recommended to add seeds in the metastable zone, where spontaneous nucleation is unlikely, but crystal growth can occur.[25][30]

  • Controlled Growth: Maintain the solution under controlled conditions (e.g., slow cooling, constant temperature) to allow the seed crystals to grow, propagating the desired polymorphic form.

III. Advanced Troubleshooting: Decision-Making Flowchart

The following flowchart provides a logical progression for troubleshooting complex crystallization issues.

Crystallization_Troubleshooting Start Start: Impure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Crystals Form? Cool->Result Oil Oiling Out? Cool:e->Oil:n If not crystallizing Good_Crystals Good Quality Crystals Result->Good_Crystals Yes No_Crystals No Crystals Result->No_Crystals No Amorphous Amorphous Precipitate? Oil->Amorphous No Reheat_AddSolvent Reheat & Add More 'Good' Solvent Oil->Reheat_AddSolvent Yes Poor_Crystals Poor Quality Crystals (Fine Needles) Amorphous->Poor_Crystals No Slower_Cooling Recrystallize with Slower Cooling Amorphous->Slower_Cooling Yes Change_Solvent Change Solvent/ Use Mixed Solvents Poor_Crystals->Change_Solvent Induce Induce Crystallization: 1. Scratch 2. Seed 3. Concentrate No_Crystals->Induce Induce->Cool Reheat_AddSolvent->Cool Change_Solvent->Dissolve Slower_Cooling->Cool

Caption: Decision-making flowchart for troubleshooting crystallization.

References

  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]

  • ACS Publications. (2004, June 3). Understanding the Effect of a Solvent on the Crystal Habit. [Link]

  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]

  • ResearchGate. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. [Link]

  • SpringerLink. (2023, October 31). Seeding Techniques | Crystallization of Nucleic Acids and Proteins: A Practical Approach. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Bentham Science. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • Diamond Light Source. Crystal-seeding. [Link]

  • Taylor & Francis Online. (2015, July 7). Full article: Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Royal Society of Chemistry. (2025, October 7). The effect of solvents on crystal regeneration. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose - Virtual Lab. [Link]

  • ACS Publications. Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research. [Link]

  • Royal Society of Chemistry. The effect of solvents on crystal regeneration - CrystEngComm (RSC Publishing). [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Scribd. Understanding Oiling Out in Crystallization. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips - The Center for Xray Crystallography. [Link]

  • LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]

  • Syrris. Learn more about Crystallization. [Link]

  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • National Center for Biotechnology Information. An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study. [Link]

  • Wiley Online Library. Crystallization of Organic Compounds. [Link]

  • Clark University. 4. Crystallization. [Link]

  • ACS Publications. (2012, January 9). In Situ Study of the Precipitation and Crystallization of Amorphous Calcium Carbonate (ACC). [Link]

  • Wiley Online Library. Crystallization of Organic Compounds. [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. [Link]

  • AIP Publishing. Dendritic Crystallization of an Amorphous Alloy | Journal of Applied Physics. [Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]

  • CUNY. SOP: CRYSTALLIZATION. [Link]

  • MDPI. (2018, January 19). Amorphous Phase Mediated Crystallization: Fundamentals of Biomineralization. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • National Center for Biotechnology Information. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. [Link]

  • NextSDS. 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-3,3-dimethyl. [Link]

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-

Comprehensive Safety and Operational Guide: Handling 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Introduction & Chemical Context 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 223646-11-5)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Introduction & Chemical Context

5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 223646-11-5)[1] is a highly specialized heterocyclic building block frequently utilized in medicinal chemistry. Its conformationally constrained pyrrolopyridine scaffold is a privileged structure in the design of potent kinase inhibitors, particularly those targeting FMS, Met, and MAPKAP-K2 kinases in oncology and immunology research[2],[3].

Because this compound is a biologically active intermediate, laboratory personnel must treat it with stringent safety protocols. This guide provides drug development professionals with a self-validating, step-by-step operational framework to ensure regulatory compliance, sample integrity, and personnel safety.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, researchers must understand why it poses a risk, moving beyond basic hazard statements to mechanistic realities.

  • Respiratory & Mucosal Irritation (H335, H319): As a dry powder, the micro-particulates of this nitrogen-rich heterocycle can easily aerosolize. If inhaled or exposed to the eyes, the compound interacts with the moisture in the respiratory tract or ocular mucosa, leading to acute, localized inflammation.

  • Dermal Sensitization & The "Trojan Horse" Solvent Risk: While the solid powder causes mild skin irritation (H315), the risk profile changes drastically during assay preparation. Kinase inhibitor screening typically requires solubilizing the compound in Dimethyl Sulfoxide (DMSO)[4]. DMSO is a highly penetrative transdermal carrier; if a DMSO solution of this compound contacts unprotected skin, the solvent will rapidly carry the biologically active pyrrolopyridine directly into the bloodstream.

Under OSHA’s Laboratory Standard (29 CFR 1910.1450), mitigating these risks requires a strict Chemical Hygiene Plan (CHP) that prioritizes engineering controls and specialized Personal Protective Equipment (PPE)[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling highly active pharmaceutical intermediates. The following PPE matrix outlines the required gear and the mechanistic justification for each selection[6],[7].

Protection TargetRequired PPE SpecificationMechanistic Justification & Operational Rule
Ocular (Eyes) ANSI Z87.1 Compliant Safety Goggles (Indirect Vented)Standard safety glasses lack an orbital seal. Indirect vented goggles prevent micro-fine powder aerosols and solvent splashes from reaching the conjunctiva while preventing fogging[8].
Dermal (Hands) Nitrile Gloves (Min. 0.11 mm thickness)Critical: If solubilizing in DMSO, double-gloving is mandatory . DMSO rapidly degrades and permeates standard single-ply nitrile. Change outer gloves immediately if a splash occurs[7].
Dermal (Body) 100% Cotton or Flame-Resistant Lab CoatMust be fully buttoned with elastic cuffs. Synthetic blends (e.g., polyester) can melt into the skin in the event of a secondary solvent fire[7].
Respiratory N95/P100 Particulate RespiratorOnly required if handling outside of a fume hood (strictly prohibited for this workflow). The primary defense must always be a certified Chemical Fume Hood[5].

Operational Workflow: Step-by-Step Handling Protocol

To ensure both safety and experimental reproducibility, follow this self-validating methodology when weighing and solubilizing the compound.

Step 1: Engineering Control Verification

  • Action: Verify the chemical fume hood monitor displays a face velocity of 80–120 feet per minute (fpm) before opening the sash.

  • Causality: Proper continuous airflow ensures that any aerosolized particulates generated when the chemical vial is opened are immediately swept away from the operator's breathing zone[9].

Step 2: Anti-Static Weighing

  • Action: Use a grounded, anti-static polymeric weighing boat or a creased piece of glassine paper, manipulating the powder with a stainless-steel micro-spatula.

  • Causality: Heterocyclic powders carry static charges. Standard polystyrene weighing boats will repel the powder, causing it to scatter or aerosolize, which contaminates the workspace and ruins assay concentration accuracy.

Step 3: Closed-System Solubilization

  • Action: Transfer the weighed solid into a glass vial. Add the required volume of solvent (e.g., DMSO) directly into the vial while still inside the fume hood. Cap the vial tightly before vortexing.

  • Causality: Vortexing an uncapped vial generates microscopic solvent droplets. Capping prevents the release of compound-laden solvent aerosols into the hood environment.

Step 4: Workspace Decontamination

  • Action: Wipe down the analytical balance and hood surface with an appropriate solvent (e.g., 70% isopropanol), followed by a secondary wipe with distilled water. Dispose of the wipes as hazardous waste.

Visualizing the Operational Workflow

G Start Pre-Operational Setup & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Weigh Weighing (Anti-static boat) Hood->Weigh Solvent Solubilization (e.g., DMSO) Weigh->Solvent Spill Spill Detected? Solvent->Spill Clean Spill Response Protocol Spill->Clean Yes Waste RCRA-Compliant Waste Segregation Spill->Waste No Clean->Waste End Decontamination & Task Complete Waste->End

Workflow for the safe handling, solubilization, and disposal of pyrrolopyridine derivatives.

Spill Response & Chemical Waste Disposal Plan

Improper disposal of heterocyclic pharmaceutical intermediates can lead to severe environmental contamination and regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA)[10],[11].

Immediate Spill Response:

  • Solid Spill: Do not sweep with a brush. Cover the powder with damp absorbent paper to suppress aerosolization, carefully scoop it into a secondary container, and label it as hazardous waste.

  • Liquid Spill (in Solvent): Apply a chemically compatible absorbent pad over the spill. Once absorbed, place the pad in a sealed, labeled secondary container[12].

RCRA-Compliant Disposal Segregation:

  • Solid Waste: Empty chemical vials, contaminated spatulas, weighing boats, and spill-cleanup materials must be placed in a designated solid hazardous waste bin. Never rinse "empty" chemical vials in the sink [13].

  • Liquid Waste: Solutions of 5-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one must be collected in a compatible, high-density polyethylene (HDPE) carboy. Label the carboy strictly based on the solvent used (e.g., "Hazardous Waste - Non-Halogenated Solvents" for DMSO/DMF)[13].

  • Drain Disposal: Strictly prohibited. The compound and its solutions must be treated as regulated chemical waste and managed by your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[10],[14].

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • How to Dispose of Chemical Waste Source: Case Western Reserve University Environmental Health and Safety URL:[Link]

  • Chemical Waste Disposal Guidelines Source: Georgia Institute of Technology Environmental Health & Safety URL:[Link]

Sources

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